molecular formula C6H3N3O4 B14152459 2,1,3-Benzoxadiazole, 5-nitro-, 3-oxide CAS No. 3702-88-3

2,1,3-Benzoxadiazole, 5-nitro-, 3-oxide

Cat. No.: B14152459
CAS No.: 3702-88-3
M. Wt: 181.11 g/mol
InChI Key: HZJXIOCJWZTHSY-UHFFFAOYSA-N
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Description

2,1,3-Benzoxadiazole, 5-nitro-, 3-oxide is a chemical compound with the molecular formula C6H3N3O4. It is known for its unique structure, which includes a benzoxadiazole ring substituted with a nitro group and an oxide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1,3-Benzoxadiazole, 5-nitro-, 3-oxide typically involves the nitration of 2,1,3-benzoxadiazole followed by oxidation. One common method involves the reaction of 2,1,3-benzoxadiazole with nitric acid to introduce the nitro group. This is followed by oxidation using agents such as hydrogen peroxide or potassium permanganate to form the oxide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of strong oxidizing agents and nitrating agents .

Chemical Reactions Analysis

Types of Reactions

2,1,3-Benzoxadiazole, 5-nitro-, 3-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Tin(II) chloride, iron powder, sodium borohydride.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Solvents: Ethanol, acetonitrile, water.

Major Products

Scientific Research Applications

2,1,3-Benzoxadiazole, 5-nitro-, 3-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,1,3-Benzoxadiazole, 5-nitro-, 3-oxide involves its interaction with molecular targets through its nitro and oxide groups. In biological systems, it can induce apoptosis and cell cycle arrest via the activation of signaling pathways such as JNK and p38. These pathways lead to the activation of downstream targets including c-Jun, ATF2, and p53 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,1,3-Benzoxadiazole, 5-nitro-, 3-oxide is unique due to its combination of a nitro group and an oxide group on the benzoxadiazole ring. This combination imparts distinct electronic properties, making it valuable in optoelectronic applications and biological research .

Properties

IUPAC Name

5-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O4/c10-8(11)4-1-2-5-6(3-4)9(12)13-7-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJXIOCJWZTHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NO[N+](=C2C=C1[N+](=O)[O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345159
Record name 2,1,3-Benzoxadiazole, 5-nitro-, 3-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3702-88-3
Record name 2,1,3-Benzoxadiazole, 5-nitro-, 3-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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